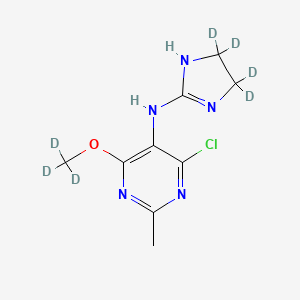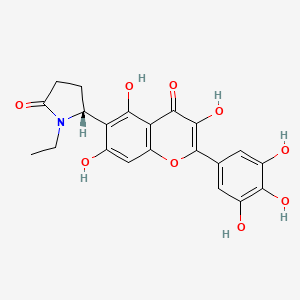
AChE-IN-58
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE-IN-58 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This compound has garnered attention due to its potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. By inhibiting acetylcholinesterase, this compound helps increase the levels of acetylcholine in the brain, thereby improving cognitive functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AChE-IN-58 can be synthesized through radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction typically involves the following steps:
Preparation of Unsaturated Piperazine Derivatives: Unsaturated piperazine derivatives are synthesized through the reaction of piperazine with unsaturated aldehydes or ketones.
Cyclization Reaction: The unsaturated piperazine derivatives are then subjected to radical cyclization with 1,3-dicarbonyl compounds in the presence of manganese(III) acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
AChE-IN-58 primarily undergoes the following types of reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under controlled conditions.
Substitution: Substitution reactions can be carried out using various electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohol derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
AChE-IN-58 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model inhibitor in studies related to enzyme inhibition and reaction mechanisms.
Biology: It is used in research focused on understanding the role of acetylcholinesterase in biological systems and its inhibition.
Medicine: this compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting acetylcholinesterase.
Wirkmechanismus
AChE-IN-58 exerts its effects by inhibiting the enzyme acetylcholinesterase. The enzyme’s active site contains a catalytic triad composed of serine, histidine, and glutamate residues. This compound binds to the active site, preventing the hydrolysis of acetylcholine into choline and acetic acid. This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and improving cognitive functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Donepezil: A widely used acetylcholinesterase inhibitor for treating Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used in the treatment of dementia.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s treatment.
Uniqueness of AChE-IN-58
This compound is unique due to its specific structural features, such as the dihydrofuran-piperazine hybrid structure, which contributes to its potent inhibitory effects on acetylcholinesterase. Additionally, it has shown promising results in extending the lifespan and improving cognitive functions in model organisms, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C21H19NO9 |
|---|---|
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
(5R)-1-ethyl-5-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-6-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H19NO9/c1-2-22-9(3-4-14(22)26)15-10(23)7-13-16(18(15)28)19(29)20(30)21(31-13)8-5-11(24)17(27)12(25)6-8/h5-7,9,23-25,27-28,30H,2-4H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
NNDJODBGUDSUFM-SECBINFHSA-N |
Isomerische SMILES |
CCN1[C@H](CCC1=O)C2=C(C3=C(C=C2O)OC(=C(C3=O)O)C4=CC(=C(C(=C4)O)O)O)O |
Kanonische SMILES |
CCN1C(CCC1=O)C2=C(C3=C(C=C2O)OC(=C(C3=O)O)C4=CC(=C(C(=C4)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


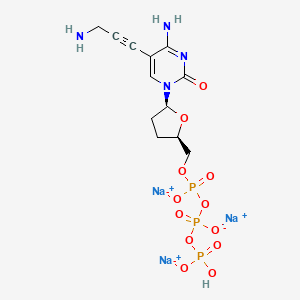

![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
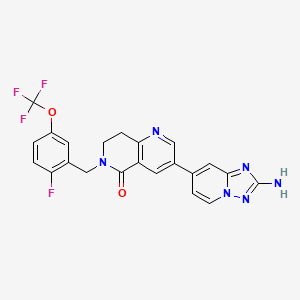

![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
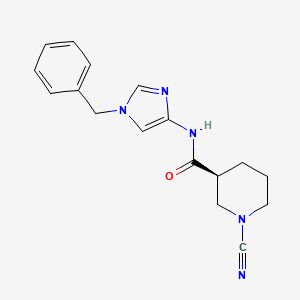
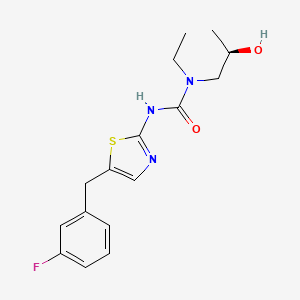
![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
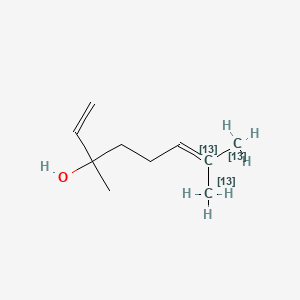
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
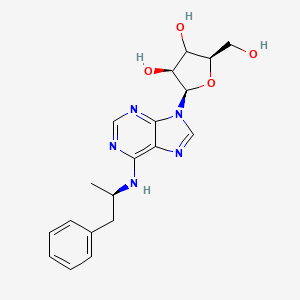
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)
